methyl 4-[({[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Description
The compound methyl 4-[({[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a triazole-based derivative characterized by a 3,4,5-trimethoxyphenyl substituent at the 5-position of the triazole ring, a methyl ester group on the benzoate moiety, and a sulfanylacetyl linker.
Properties
Molecular Formula |
C21H23N5O6S |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
methyl 4-[[2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H23N5O6S/c1-29-15-9-13(10-16(30-2)18(15)31-3)19-24-25-21(26(19)22)33-11-17(27)23-14-7-5-12(6-8-14)20(28)32-4/h5-10H,11,22H2,1-4H3,(H,23,27) |
InChI Key |
YQKPHYVMTSGDGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Trimethoxyphenyl Group: This step involves the reaction of the triazole intermediate with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions.
Sulfanyl Group Addition: The sulfanyl group is introduced through a nucleophilic substitution reaction using thiol reagents.
Acetylation: The acetyl group is added via an acetylation reaction using acetic anhydride or acetyl chloride.
Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the nitro groups, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole exhibit promising anticancer properties. For example, a study demonstrated that certain derivatives showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HT29 (colorectal cancer), and A549 (lung cancer) cells. The most effective compounds had IC50 values comparable to established chemotherapeutics like doxorubicin .
Tubulin Inhibition
The compound has been identified as a potential tubulin polymerization inhibitor. In molecular docking studies, specific derivatives were found to bind effectively to the colchicine site on tubulin, suggesting their potential as antitumor agents. The binding energies observed were favorable (-8.68 kcal/mol for one of the tested compounds), indicating strong interactions within the target site .
Antimicrobial Properties
The triazole moiety in the compound has also been associated with antimicrobial activity. Studies have shown that related compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans. This suggests that methyl 4-[({[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate may have applications in developing new antimicrobial agents .
Agricultural Applications
Fungicides and Herbicides
Due to their triazole structure, compounds similar to this compound are being explored as agricultural fungicides and herbicides. The ability to inhibit fungal growth makes these compounds suitable candidates for protecting crops from fungal diseases. Preliminary studies have shown effective inhibition of fungal pathogens in vitro .
Material Science Applications
Polymer Development
The unique chemical properties of this compound allow it to be incorporated into polymer matrices for enhanced functionality. Research is ongoing into using such compounds as additives to improve the mechanical and thermal properties of polymers. Their incorporation could lead to materials with improved resistance to degradation and enhanced stability under various environmental conditions .
Summary Table of Applications
| Field | Application | Details |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Significant cytotoxic effects against cancer cell lines |
| Tubulin Inhibition | Potential antitumor agents through binding at colchicine site | |
| Antimicrobial Properties | Effective against Staphylococcus aureus and Candida albicans | |
| Agricultural Science | Fungicides and Herbicides | Inhibitory effects on fungal pathogens |
| Material Science | Polymer Development | Enhancements in mechanical and thermal properties of polymers |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known for its ability to inhibit tubulin polymerization, which can disrupt cell division and lead to anticancer effects. The triazole ring can interact with various biological targets, enhancing the compound’s overall bioactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and reported physicochemical properties:
Key Observations:
Substituent Effects: The 3,4,5-trimethoxyphenyl group in the target compound enhances lipophilicity compared to analogs with single substituents (e.g., 4-chlorophenyl in or phenyl in ). This may improve membrane permeability but reduce aqueous solubility.
Ester vs. Amide :
- The methyl ester in the target compound is more metabolically labile than ethyl esters (e.g., ) or benzamide derivatives (e.g., ), which may influence pharmacokinetics.
Linker Modifications :
- Compounds with extended substituents (e.g., benzylsulfanylmethyl in ) introduce steric bulk, which could hinder target engagement compared to the target compound’s simpler acetyl linker.
Biological Activity
Methyl 4-[({[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its anticancer, antibacterial, and anti-inflammatory properties.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the triazole moiety. In particular, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation.
- Case Study : A study evaluated the cytotoxic effects of a related compound with an IC50 value of approximately 12.48 ± 1.10 µM against HT1080 cells and 3.33 ± 0.31 µM against MCF-7 cells, indicating significant antitumor activity compared to standard chemotherapeutics like doxorubicin .
Antibacterial Activity
The compound's antibacterial properties have also been investigated. Triazole derivatives often exhibit broad-spectrum antibacterial activity.
- Research Findings : In vitro assays demonstrated that certain triazole compounds had greater antibacterial efficacy than existing antibiotics against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various models.
- Mechanism of Action : The compound appears to inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key structural features influencing activity include:
| Feature | Impact on Activity |
|---|---|
| Triazole Ring | Essential for anticancer and antibacterial activity |
| Trimethoxyphenyl Group | Enhances lipophilicity and cellular uptake |
| Sulfanyl Group | Contributes to the overall biological efficacy |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
